molecular formula C26H29F2N3O2 B10792255 3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide

3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide

Cat. No.: B10792255
M. Wt: 453.5 g/mol
InChI Key: MRAMSUSGNRFHDZ-UHFFFAOYSA-N
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Description

3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide is a complex organic compound that features a unique combination of cyclobutyl, indole, and chromane moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various boron reagents for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with applications in cell biology and biochemistry.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, viral infections, and neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, influencing cellular signaling pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both indole and chromane moieties, along with the cyclobutyl group, enhances its potential as a versatile and potent bioactive compound .

Properties

Molecular Formula

C26H29F2N3O2

Molecular Weight

453.5 g/mol

IUPAC Name

3-[cyclobutyl-[4-(5-fluoroindol-1-yl)butyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C26H29F2N3O2/c27-18-6-9-24-17(14-18)10-13-30(24)11-1-2-12-31(19-4-3-5-19)20-15-22-21(26(29)32)7-8-23(28)25(22)33-16-20/h6-10,13-14,19-20H,1-5,11-12,15-16H2,(H2,29,32)

InChI Key

MRAMSUSGNRFHDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N(CCCCN2C=CC3=C2C=CC(=C3)F)C4CC5=C(C=CC(=C5OC4)F)C(=O)N

Origin of Product

United States

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